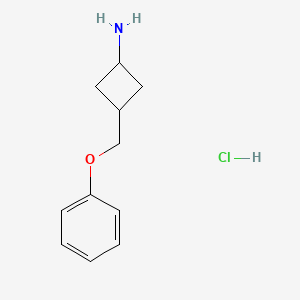

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the molecular weight of 213.71 . It is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

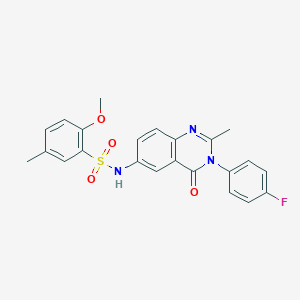

The IUPAC name for this compound is 3-(phenoxymethyl)cyclobutan-1-amine hydrochloride . The InChI code is 1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 213.71 . More specific physical and chemical properties, such as melting point or solubility, are not available in the search results.Scientific Research Applications

Synthesis of Biomedical Candidates

The compound 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride serves as a versatile intermediate in the synthesis of various cyclobutane-containing scaffolds. These scaffolds have been efficiently utilized to create compounds suitable for biomedical applications, such as surfactants, gelators for hydroxylic solvents, and metal cation ligands. The key intermediates in these syntheses often involve enantiomerically pure 1,3-diamines and 1,3-amino alcohols derived from β-amino acid derivatives, indicating the compound's potential utility in stereoselective synthesis relevant to the biomedical field (Illa et al., 2019).

Enhancement of Reactivity in Benzoxazine Synthesis

Phloretic acid, a renewable building block, has been explored for its potential to enhance the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, as an alternative to phenol. This approach has significant implications for materials science, where 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride could potentially be applied to introduce phenolic functionalities in a sustainable manner, thus facilitating the synthesis of bio-based benzoxazine monomers with desirable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Modular Synthons for Medicinal Chemistry

The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a modular synthon, facilitating access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This indicates the potential of 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride in the development of enzyme inhibitors that are central to medicinal chemistry and drug development (Mohammad et al., 2020).

Novel Ligands for Metal Complexation

Studies on the synthesis of polydentate ligands from derivatives of 3-(Phenoxymethyl)cyclobutan-1-amine hydrochloride reveal the compound's utility in forming complexes with metals. These complexes are relevant in various fields, including catalysis and materials science, indicating the broad applicability of the compound in research involving metal-ligand interactions (Caravan & Orvig, 1997).

Safety and Hazards

Future Directions

The future directions of “3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride” are not specified in the search results. Given its availability for purchase, it is likely used in various fields of research and industry . Further studies could potentially explore its properties and applications in more depth.

properties

IUPAC Name |

3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOPNXDHCKDGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)COC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988362.png)

![2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2988366.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2988368.png)

![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2988369.png)

![N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2988371.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2988372.png)

![(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone](/img/structure/B2988375.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2988378.png)

![1'-(2-Chloropropanoyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile](/img/structure/B2988382.png)

![2-ethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2988384.png)